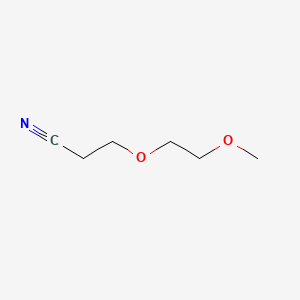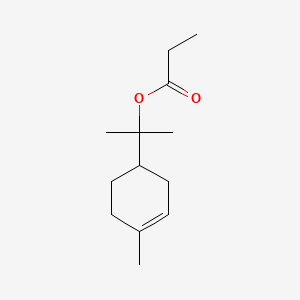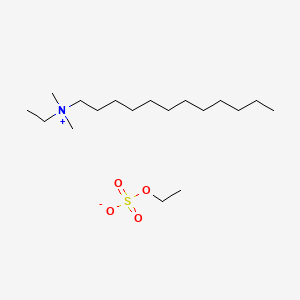
2-Benzofuran-1,3-dione;2-(2-hydroxyethoxy)ethanol
Overview
Description
1,3-Isobenzofurandione, polymer with 2,2’-oxybis(ethanol) is a chemical compound known for its versatile applications in various industries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-isobenzofurandione, polymer with 2,2’-oxybis(ethanol) typically involves the polymerization of 1,3-isobenzofurandione (phthalic anhydride) with 2,2’-oxybis(ethanol) (diethylene glycol). The reaction is usually carried out under controlled conditions, including specific temperatures and catalysts to facilitate the polymerization process .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the reactants are combined under optimized conditions to achieve high yields and desired molecular weights. The process may include steps such as heating, stirring, and the use of catalysts to ensure efficient polymerization .
Chemical Reactions Analysis
Types of Reactions
1,3-Isobenzofurandione, polymer with 2,2’-oxybis(ethanol) can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties by altering its chemical structure.
Substitution: The polymer can participate in substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the polymer, while substitution reactions can introduce new functional groups into the polymer chain .
Scientific Research Applications
1,3-Isobenzofurandione, polymer with 2,2’-oxybis(ethanol) has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in creating medical devices and implants.
Industry: Utilized in the production of adhesives, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of 1,3-isobenzofurandione, polymer with 2,2’-oxybis(ethanol) involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to form strong bonds with other molecules, making it effective in applications such as adhesion and coating. The specific pathways involved depend on the application and the environment in which the polymer is used .
Comparison with Similar Compounds
Similar Compounds
Phthalic anhydride, diethylene glycol polyester: Similar in structure but may have different properties and applications.
Diethylene glycol, phthalic anhydride polymer: Another related polymer with distinct characteristics.
2,2’-Dihydroxydiethyl ether, 4-cyclohexene-1,2-dicarboxylic anhydride polymer: Shares some similarities but differs in specific functional groups and uses.
Uniqueness
1,3-Isobenzofurandione, polymer with 2,2’-oxybis(ethanol) stands out due to its unique combination of properties, including its ability to undergo various chemical reactions and its wide range of applications in different fields. Its versatility and effectiveness in specific applications make it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
2-benzofuran-1,3-dione;2-(2-hydroxyethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O3.C4H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;5-1-3-7-4-2-6/h1-4H;5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBFMYQIKPWYBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2=O.C(COCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32472-85-8 | |
| Record name | Diethylene glycol-phthalic anhydride copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32472-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32472-85-8 | |
| Record name | 1,3-Isobenzofurandione, polymer with 2,2'-oxybis[ethanol] | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-benzofuran-1,3-dione; 2-(2-hydroxyethoxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















